4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid
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Overview
Description
4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H5F3N2O3 It is characterized by the presence of a trifluoroethoxy group attached to a pyrimidine ring, which is further substituted with a carboxylic acid group
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of biological activities and are often used in medicinal chemistry .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
It’s known that pyrimidine derivatives can have a wide range of biological effects .
Action Environment
Environmental factors can significantly impact the effectiveness of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group. The resulting intermediate is then subjected to hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Pyrimidine derivatives with ketone or aldehyde functionalities.
Reduction: Alcohol or aldehyde derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Comparison with Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
- 4-(2,2,2-Trifluoroethoxy)benzene-1-carboxylic acid
- 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid
Comparison: Compared to these similar compounds, 4-(2,2,2-Trifluoroethoxy)pyrimidine-2-carboxylic acid is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-4-1-2-11-5(12-4)6(13)14/h1-2H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVDTUUDXSUXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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